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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the process-related

impurities of Sofosbuvir, a direct-acting antiviral medication pivotal in the treatment of Hepatitis

C. This document delves into the identification, synthesis, and characterization of these

impurities, offering detailed experimental protocols and summarizing critical quantitative data.

The formation pathways of key impurities are also visualized to provide a clear understanding

of their origins during the manufacturing and storage of Sofosbuvir.

Introduction to Sofosbuvir and Its Impurities
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent

RNA polymerase, essential for viral replication.[1] Its chemical name is Isopropyl (2S)-2-

[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-

yl]methoxy-phenoxy-phosphoryl]amino]propanoate. The control of impurities in the final drug

substance is a critical aspect of pharmaceutical development and manufacturing, ensuring the

safety and efficacy of the medication. Impurities in Sofosbuvir can be broadly categorized into

process-related impurities, degradation products, and residual solvents.[2][3]

Process-related impurities are substances that are formed during the synthesis of the drug

substance. These can include unreacted starting materials, intermediates, by-products, and

diastereomers. Degradation products, on the other hand, are formed by the chemical

breakdown of the drug substance over time or under stress conditions such as exposure to

acid, base, light, heat, or oxidizing agents.
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Known Process-Related and Degradation Impurities
Several process-related and degradation impurities of Sofosbuvir have been identified and

characterized in the literature. These are often monitored and controlled according to the

guidelines set by the International Council for Harmonisation (ICH).[3] A list of some of the

known impurities is provided in the table below.

Impurity
Name/Identifier

Molecular Formula
Molecular Weight (
g/mol )

Type

Sofosbuvir Impurity C

(Diastereomer)
C₂₂H₂₉FN₃O₉P 529.45 Process-Related

(R)-...-phenyl

hydrogen phosphate
C₁₆H₁₈FN₂O₈P 416.08 Degradation (Acid)

(S)-isopropyl 2-

((R)-...phosphorylamin

o)propanoate

C₁₆H₂₅FN₃O₉P 453.13 Degradation (Base)

(S)-2-

((R)-...phosphorylamin

o)propanoic acid

C₁₃H₁₉FN₃O₉P 411.08 Degradation (Base)

Oxidative Degradation

Product
C₂₂H₂₇FN₃O₉P 527.15

Degradation

(Oxidative)

Sofosbuvir Nucleoside

Derivative
C₁₀H₁₃FN₂O₅ 260.22 Process-Related

Formation Pathways of Key Impurities
The formation of impurities is a critical consideration in the synthesis and storage of Sofosbuvir.

Understanding these pathways is essential for developing control strategies to minimize their

levels in the final drug product.

Formation of Diastereomeric Impurities
The synthesis of Sofosbuvir involves the formation of a phosphoramidate linkage, which

introduces a chiral phosphorus center. This can lead to the formation of diastereomers, with the
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desired (Sp)-isomer being the active drug and the (Rp)-isomer being an impurity.[4] The ratio of

these diastereomers can be influenced by the choice of reagents and reaction conditions.

Nucleoside Intermediate

Coupling Reaction

Phosphorochloridate Reagent

Sofosbuvir (Sp-isomer) Diastereomeric Impurity (Rp-isomer)

Click to download full resolution via product page

Fig. 1: Formation of Diastereomeric Impurities

Formation of Degradation Products under Stress
Conditions
Forced degradation studies are performed to understand the stability of a drug substance and

to identify potential degradation products. Sofosbuvir has been shown to degrade under acidic,

basic, and oxidative conditions.[2][4]

Under acidic conditions, hydrolysis of the phosphoramidate and isopropyl ester moieties can

occur.[4] In basic conditions, the phosphoramidate linkage is also susceptible to cleavage.[4]

Oxidative degradation can lead to the formation of N-oxides or other oxidation products.[2]
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Fig. 2: Degradation Pathways of Sofosbuvir

Quantitative Data and Acceptance Criteria
The levels of impurities in Sofosbuvir are controlled within strict limits as per regulatory

guidelines. The following table summarizes some of the reported quantitative data for the

analysis of Sofosbuvir and its impurities.

Parameter Sofosbuvir
Phosphoryl
Impurity

Reference

Linearity Range

(µg/mL)
160-480 10-30 [5]

LOD (%) 0.01 0.03 [5]

LOQ (%) 0.50 1.50 [5]

According to ICH Q3A(R2) guidelines, the threshold for reporting impurities is typically 0.05%,

and the identification threshold is 0.10% for a maximum daily dose of >1g. Qualification of

impurities is required if they are present at levels higher than 0.15%.
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Experimental Protocols
Synthesis of a Sofosbuvir Impurity
The following is a general procedure for the synthesis of a Sofosbuvir impurity, as described in

a patent.[6] This protocol is for illustrative purposes and should be adapted and optimized for

specific impurity synthesis.

Materials:

Intermediate I

Toluene

Triethylamine

Dichloromethane

Methanol

Procedure:

Dissolve Intermediate I in toluene.

Add triethylamine and react at 25°C for 12 hours.

After the reaction is complete, concentrate the reaction liquid.

Purify the crude product by column chromatography using a dichloromethane and methanol

system to obtain the desired impurity.

Analytical Method for Impurity Profiling
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is

crucial for the detection and quantification of Sofosbuvir and its impurities.[5]

Chromatographic Conditions:

Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm
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Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile.

Flow Rate: 1.0 mL/min

Detection: UV at 260 nm

Injection Volume: 10 µL

Column Temperature: Ambient

Sample Preparation (for Tablets):

Weigh and finely powder a sufficient number of tablets.

Accurately weigh a portion of the powder equivalent to a specific amount of Sofosbuvir and

transfer it to a volumetric flask.

Add a suitable diluent (e.g., the mobile phase), sonicate to dissolve, and dilute to volume.

Filter the solution through a 0.45 µm filter before injection.
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Fig. 3: Analytical Workflow for Impurity Profiling

Genotoxicity Assessment
The genotoxic potential of impurities is a major safety concern. Studies have been conducted

to evaluate the genotoxicity of Sofosbuvir. The available data suggests that Sofosbuvir is not
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genotoxic. However, any new or uncharacterized impurity should be assessed for its potential

genotoxicity.

Conclusion
The control of process-related impurities is a critical aspect of ensuring the quality, safety, and

efficacy of Sofosbuvir. This technical guide has provided a comprehensive overview of the

known impurities, their formation pathways, and the analytical methods for their control. A

thorough understanding of these aspects is essential for researchers, scientists, and drug

development professionals involved in the lifecycle of this important antiviral medication. The

provided experimental protocols and data serve as a valuable resource for the development

and validation of robust manufacturing processes and analytical control strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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